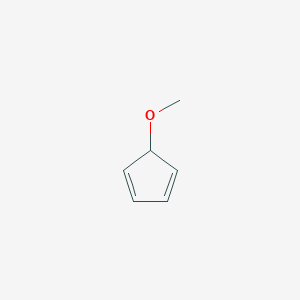
1,3-Cyclopentadiene, 5-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Cyclopentadiene, 5-methoxy- is an organic compound that belongs to the class of cyclopentadienes It is characterized by a five-membered ring with a methoxy group (-OCH₃) attached to the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Cyclopentadiene, 5-methoxy- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative, which can then be further modified to introduce the methoxy group . Another method involves the annulation reactions, such as [2 + 2 + 1] and [3 + 2] annulation reactions, which construct the five-membered ring .
Industrial Production Methods: In industrial settings, cyclopentadiene monomers are typically obtained by cracking commercial dicyclopentadiene at elevated temperatures (around 180°C). The monomer is then collected by distillation and used for further chemical modifications .
Chemical Reactions Analysis
Types of Reactions: 1,3-Cyclopentadiene, 5-methoxy- undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Cyclopentadienone derivatives
Reduction: Cyclopentane derivatives
Substitution: Substituted cyclopentadiene derivatives
Scientific Research Applications
1,3-Cyclopentadiene, 5-methoxy- has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Cyclopentadiene, 5-methoxy- involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
1,3-Cyclopentadiene, 5-methoxy- can be compared with other similar compounds, such as:
Cyclopentadiene: Lacks the methoxy group, leading to different reactivity and applications.
Methylcyclopentadiene: Substituted with a methyl group instead of a methoxy group, affecting its chemical properties and uses.
Pentamethylcyclopentadiene: Contains multiple methyl groups, resulting in increased steric hindrance and different reactivity.
Uniqueness: The presence of the methoxy group in 1,3-Cyclopentadiene, 5-methoxy- imparts unique electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Properties
CAS No. |
90125-25-0 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
5-methoxycyclopenta-1,3-diene |
InChI |
InChI=1S/C6H8O/c1-7-6-4-2-3-5-6/h2-6H,1H3 |
InChI Key |
AKNVJKNYVJKEDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386890.png)

![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)
![4-{[2-Methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B14386909.png)
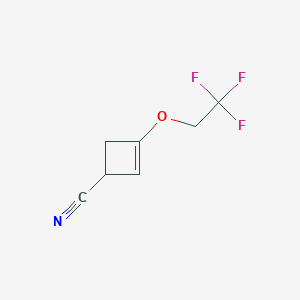
![2-Methyl-1-[5-(4-nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14386922.png)

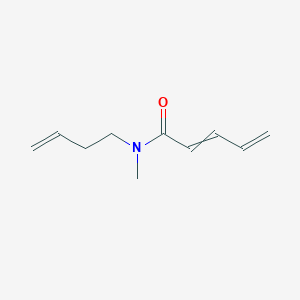
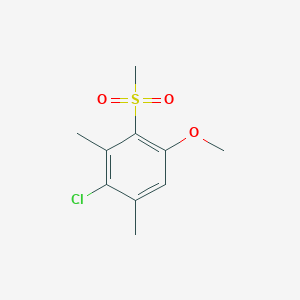
![2-[(6-Chloro-1-phenylisoquinolin-3-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B14386944.png)
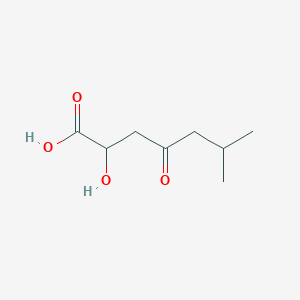
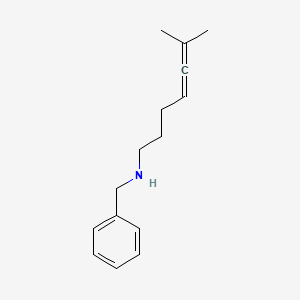
![2-[[4-(2-Cyclohexylethyl)phenyl]methyl]piperidine;hydrochloride](/img/structure/B14386972.png)
phosphanium chloride](/img/structure/B14386993.png)
